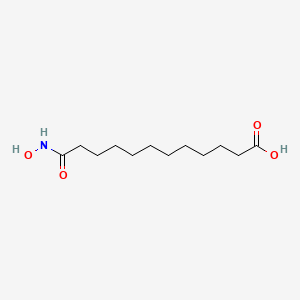
12-(Hydroxyamino)-12-oxododecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(Hydroxyamino)-12-oxododecanoic acid is a compound that belongs to the class of hydroxyamino acids These compounds are characterized by the presence of both a hydroxyl group (-OH) and an amino group (-NH2) attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-(Hydroxyamino)-12-oxododecanoic acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the addition of cyanide ion to an imine, forming an alpha-amino nitrile. This intermediate is then hydrolyzed with strong acid to yield the desired amino acid . Another method involves the amination of alpha-bromocarboxylic acids, where the bromoacids are prepared from carboxylic acids by reaction with bromine and phosphorus trichloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Strecker synthesis is favored due to its efficiency and the ability to produce a wide variety of amino acids by varying the R group on the imine . The amidomalonate synthesis is another industrial method, which involves the alkylation of malonic ester derivatives followed by hydrolysis to yield the amino acid .
Analyse Des Réactions Chimiques
Types of Reactions
12-(Hydroxyamino)-12-oxododecanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), primary and secondary amines.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Applications De Recherche Scientifique
12-(Hydroxyamino)-12-oxododecanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 12-(Hydroxyamino)-12-oxododecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can lead to the modulation of enzyme activity and the regulation of metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 12-(Hydroxyamino)-12-oxododecanoic acid include:
Hydroxylysine: Found in collagen and involved in the stabilization of the protein structure.
Hydroxyproline: Also found in collagen and plays a role in maintaining the stability of the protein.
Uniqueness
What sets this compound apart from these similar compounds is its unique structure and the specific positioning of the hydroxyl and amino groups.
Propriétés
Numéro CAS |
62424-66-2 |
|---|---|
Formule moléculaire |
C12H23NO4 |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
12-(hydroxyamino)-12-oxododecanoic acid |
InChI |
InChI=1S/C12H23NO4/c14-11(13-17)9-7-5-3-1-2-4-6-8-10-12(15)16/h17H,1-10H2,(H,13,14)(H,15,16) |
Clé InChI |
SYXCACKKFONCRD-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCC(=O)O)CCCCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


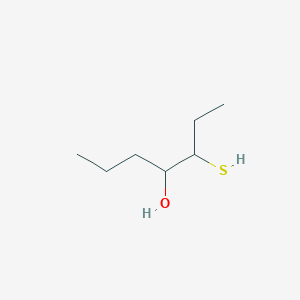
![1-Methyl-5-oxo-4-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14516395.png)

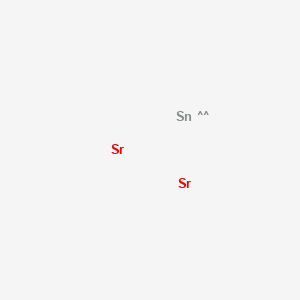
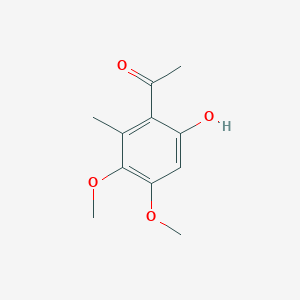
![5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate](/img/structure/B14516428.png)

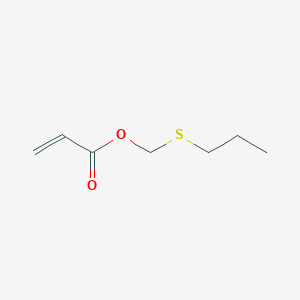
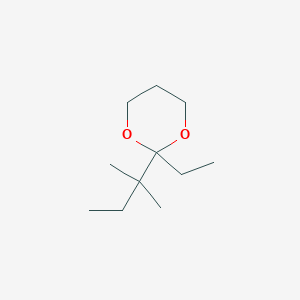
![3-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14516448.png)
![1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine](/img/structure/B14516455.png)
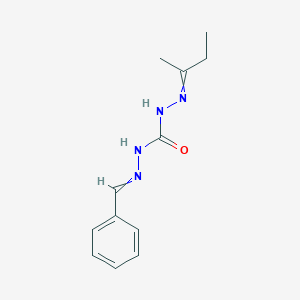
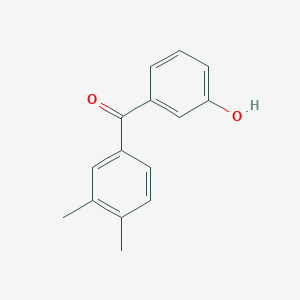
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)
